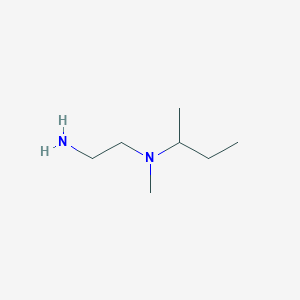
(2-Aminoethyl)(butan-2-yl)methylamine
概要
説明
It is a tertiary amine that finds applications in various fields including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminoethyl)(butan-2-yl)methylamine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of ethylamine with bromoethane can yield secondary amines, which can further react to form tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where controlled conditions of temperature and pressure are maintained to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(2-Aminoethyl)(butan-2-yl)methylamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like bromoethane or chloroethane can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
科学的研究の応用
(2-Aminoethyl)(butan-2-yl)methylamine has a wide range of applications in scientific research:
作用機序
The mechanism by which (2-Aminoethyl)(butan-2-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A primary amine with simpler structure and different reactivity.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen
Uniqueness
(2-Aminoethyl)(butan-2-yl)methylamine is unique due to its specific structure, which includes both an aminoethyl and a butan-2-yl group. This unique combination of functional groups gives it distinct chemical properties and reactivity compared to other amines .
生物活性
(2-Aminoethyl)(butan-2-yl)methylamine is an organic compound with notable biological activities. Its structure allows for various interactions with biological systems, making it a subject of interest in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Active Sites : The compound binds to the active sites of enzymes, inhibiting their catalytic activity.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane permeability and affecting cellular functions.
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on lysosomal phospholipase A2 (LPLA2). The results indicated a dose-dependent inhibition, suggesting potential applications in treating conditions related to phospholipidosis .
Antimicrobial Activity
In vitro tests have revealed that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anti-inflammatory Properties
In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
Case Studies
特性
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















